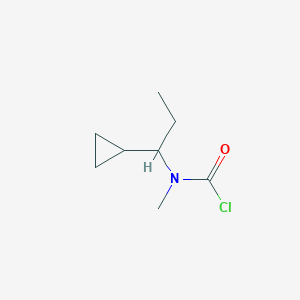

N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

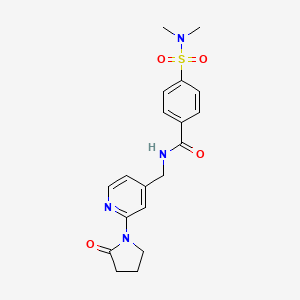

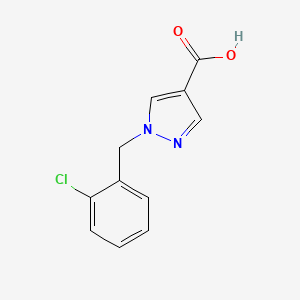

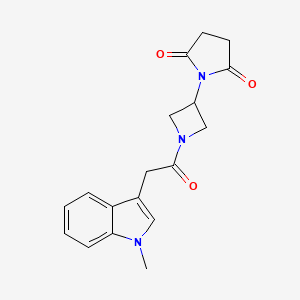

“N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a general structure of R-O-CO-NR’R’‘, where R, R’, and R’’ represent organic groups or hydrogen .

Molecular Structure Analysis

The molecular structure of “N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride” would likely include a cyclopropyl group (a three-membered carbon ring), a propyl group (a three-carbon chain), and a carbamate group .Chemical Reactions Analysis

Carbamates are involved in a variety of chemical reactions. They can react with amines to form substituted ureas. They can also undergo hydrolysis to form the parent alcohol (or phenol) and an amine or ammonia .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride” would depend on its specific structure. In general, carbamates tend to be solid at room temperature, but this can vary depending on the specific groups attached to the carbamate .Applications De Recherche Scientifique

Ionic Liquids and Solvents

Ionic Liquids

Research on ionic liquids, such as 1-butyl-3-methylimidazolium chloride, demonstrates their potential as environmentally benign alternatives to volatile organic solvents in industrial and laboratory processes. They are used in metathesis reactions, catalysis, electrolytes for batteries and metal recovery, electrochemical applications, and chromatography (Rogers & Voth, 2007).

Chemical Synthesis and Modification

Cyclopropane Reactions

The reaction of methylenecyclopropanes with phenylsulfenyl chloride or phenylselenyl chloride, leading to various ring-opened products, illustrates the versatility of cyclopropyl compounds in organic synthesis. A plausible mechanism for these reactions has been proposed, indicating the potential for intricate chemical transformations (Le‐Ping Liu & Shi, 2004).

Polymer Science

Polymer Functionalization

Studies on the application of ionic liquids in cellulose functionalization highlight innovative approaches to modify natural polymers. Ionic liquids serve as solvents for cellulose, facilitating the synthesis of cellulose derivatives such as carboxymethyl cellulose and cellulose acetate without catalysts (Heinze, Schwikal, & Barthel, 2005).

Catalysis

Conjugate Reduction Catalysis

The use of N-heterocyclic carbene copper chloride complexes in catalyzing the conjugate reduction of α,β-unsaturated carbonyl compounds highlights the role of metal-organic complexes in facilitating specific organic reactions. This research points towards the development of efficient and selective catalytic processes in organic chemistry (Jurkauskas, Sadighi, & Buchwald, 2003).

Antimicrobial and Cytotoxic Activity

Synthesis and Biological Activity

The synthesis and characterization of novel compounds, such as azetidine-2-one derivatives of 1H-benzimidazole, and their evaluation for antimicrobial and cytotoxic properties, underscore the potential of specific chemical compounds in developing new therapeutic agents (Noolvi et al., 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(1-cyclopropylpropyl)-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-3-7(6-4-5-6)10(2)8(9)11/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFJFJXOWRKHJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)N(C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[4-({3-[(3,4-dimethylphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B2865928.png)

![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride](/img/structure/B2865929.png)

![4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2865932.png)

![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2865933.png)

![N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2865944.png)